![molecular formula C21H32O2 B14058285 5b-Dihydro progesterone](/img/structure/B14058285.png)
5b-Dihydro progesterone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
5β-Dihydroprogesterone is synthesized from progesterone through the action of the enzyme 5β-reductase . This enzymatic reduction involves the conversion of the double bond in the A-ring of progesterone to a single bond, resulting in the formation of 5β-Dihydroprogesterone .
Industrial Production Methods
Industrial production of 5β-Dihydroprogesterone typically involves the use of biocatalysts, such as microorganisms or enzymes, to facilitate the reduction of progesterone . This method is preferred due to its efficiency and selectivity in producing the desired compound .
Chemical Reactions Analysis
Types of Reactions
5β-Dihydroprogesterone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pregnanedione derivatives.
Reduction: It can be further reduced to form other dihydroprogesterone derivatives.
Substitution: The compound can undergo substitution reactions at various positions on the steroid nucleus.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents like bromine or chlorine.
Major Products Formed
Oxidation: Pregnanedione derivatives.
Reduction: Other dihydroprogesterone derivatives.
Substitution: Halogenated steroid derivatives.
Scientific Research Applications
5β-Dihydroprogesterone (5β-DHP), also known as pregnanedione or 5β-pregnane-3,20-dione, is an endogenous neurosteroid derived from progesterone via the enzyme 5β-reductase . It functions as an intermediate in the biosynthesis of pregnanolone and epipregnanolone .
Applications of 5β-Dihydroprogesterone
- Neurosteroid Activity: 5β-DHP acts as a positive allosteric modulator of the GABA~A~ receptor and a negative allosteric modulator of the GABA~A~-rho receptor . It can produce anesthetic, anxiolytic, and antinociceptive effects .
- Pregnancy and Labor: 5β-DHP is associated with human parturition at term, where peripheral venous concentrations decrease with the onset of spontaneous labor . Lower concentrations of 5β-DHP have been observed in women presenting with spontaneous preterm labor compared to controls matched for gestational age . Some research indicates that 5β-DHP may directly bind to and antagonize the oxytocin receptor, potentially maintaining pregnancy . However, this finding has not been consistently replicated . 5β-DHP has demonstrated tocolytic effects in animals, possibly mediated by the activation of the pregnane X receptor (PXR) .
- Uterine Contractility: 5β-DHP regulates uterine contractility through the activation of the PXR .
- Progesterone Receptor Affinity: Unlike 5α-dihydroprogesterone, 5β-DHP has a weak affinity for the progesterone receptor and is not considered a notable progestogen .
- Other potential applications : Labor effectiveness may be related to high progesterone concentrations during parturition . Progestogen treatments are used to maintain pregnancy and prevent preterm labor .
Mechanism of Action
5β-Dihydroprogesterone exerts its effects through several mechanisms:
GABA A Receptor Modulation: It acts as a positive allosteric modulator of the GABA A receptor, enhancing the inhibitory effects of GABA.
GABA A-rho Receptor Modulation: It acts as a negative allosteric modulator of the GABA A-rho receptor.
Pregnane X Receptor Activation: The compound acts as an agonist of the pregnane X receptor, regulating uterine contractility.
Comparison with Similar Compounds
Similar Compounds
5α-Dihydroprogesterone: An agonist of the progesterone receptor and a positive allosteric modulator of the GABA A receptor.
3α-Dihydroprogesterone: Another metabolite of progesterone with similar neurosteroid properties.
Isopregnanolone: A neurosteroid with similar effects on the GABA A receptor.
Uniqueness
5β-Dihydroprogesterone is unique in its specific modulation of the GABA A and GABA A-rho receptors, as well as its weak affinity for the progesterone receptor . This distinguishes it from other similar compounds, such as 5α-Dihydroprogesterone, which has a stronger affinity for the progesterone receptor .
Biological Activity
5β-Dihydroprogesterone (5β-DHP), also known as pregnanedione, is an endogenous neurosteroid and an important intermediate in the biosynthesis of other neuroactive steroids such as pregnanolone and epipregnanolone. This compound has garnered attention due to its diverse biological activities, particularly in relation to the central nervous system, reproductive health, and labor processes.
Synthesis and Metabolism
5β-DHP is synthesized from progesterone through the action of the enzyme 5β-reductase. It plays a significant role in various physiological processes, acting as a precursor for other biologically active metabolites. Notably, it is involved in the regulation of uterine contractility and has been implicated in maintaining pregnancy through its interactions with various receptors.
5β-DHP exhibits multiple mechanisms of action:
- GABA Receptor Modulation : It acts as a positive allosteric modulator of the GABA_A receptor, although its affinity is lower than that of other progesterone metabolites like allopregnanolone. This modulation contributes to its anesthetic, anxiolytic, and antinociceptive effects .
- Oxytocin Receptor Interaction : Initial studies suggested that 5β-DHP could antagonize the oxytocin receptor, potentially influencing myometrial activity. However, subsequent research has not consistently replicated these findings .
- Pregnane X Receptor (PXR) Agonism : It weakly activates PXR, which may play a role in regulating uterine contractility .
Neuroactive Properties
5β-DHP has been shown to possess neuroactive properties that can influence mood and behavior. Its role as a GABA_A receptor modulator suggests potential therapeutic applications in anxiety and pain management.
Reproductive Health
In the context of reproductive physiology, 5β-DHP's effects on uterine contractility and its interaction with oxytocin receptors are crucial for understanding labor onset. A study indicated that plasma concentrations of 5β-DHP decrease significantly during active labor, suggesting its involvement in parturition processes .
Case Studies
- Labor Onset Study : A study conducted on pregnant women showed that plasma levels of 5β-DHP decreased significantly during active labor (from 0.317 nmol/ml to 0.178 nmol/ml). This decrease was associated with a reduction in 5β-reductase mRNA expression in the placenta and myometrium .
- Oxytocin Receptor Binding Study : Research investigating the binding of 5β-DHP to oxytocin receptors found no significant regulatory effect on myometrial activity, suggesting that its role may be more complex than previously thought .
Comparative Biological Activity
Compound | Mechanism of Action | Biological Effect |
---|---|---|
5β-Dihydroprogesterone | GABA_A modulator; weak PXR agonist | Anxiolytic; potential role in labor onset |
Pregnanolone | Strong GABA_A modulator | Anxiolytic; anesthetic effects |
Allopregnanolone | Strong GABA_A modulator | Anxiolytic; neuroprotective effects |
Progesterone | Nuclear receptor agonist | Regulates reproductive functions |
Properties
Molecular Formula |
C21H32O2 |
---|---|
Molecular Weight |
316.5 g/mol |
IUPAC Name |
(10S,13S)-17-acetyl-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14,16-19H,4-12H2,1-3H3/t14?,16?,17?,18?,19?,20-,21+/m0/s1 |
InChI Key |
XMRPGKVKISIQBV-DFKCLDOFSA-N |
Isomeric SMILES |
CC(=O)C1CCC2[C@@]1(CCC3C2CCC4[C@@]3(CCC(=O)C4)C)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C |
Origin of Product |
United States |
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